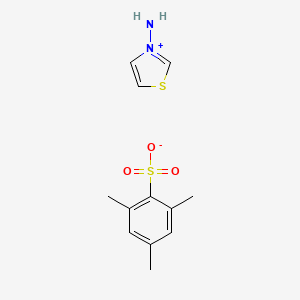

1,3-Thiazol-3-ium-3-amine;2,4,6-trimethylbenzenesulfonate

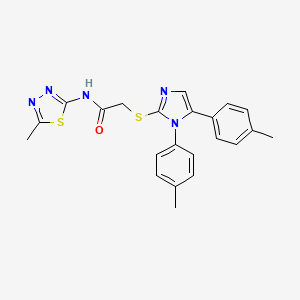

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science. A study by Prasad et al. (2012) highlights an environmentally benign one-pot synthesis method for creating novel 4-thiazolidinones. This method utilizes a Bronsted acid-surfactant combined catalyst in aqueous medium, showcasing an eco-friendly approach to chemical synthesis with broad substrate applicability and good yields.Molecular Structure Analysis

The molecular structure of 1,3-Thiazol-3-ium-3-amine;2,4,6-trimethylbenzenesulfonate is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used in the creation of a library of multi-substituted 4-thiazolidinones through a parallel combinatorial approach. Additionally, Matoba et al. (2008) explored the use of odorless thiols for the cleavage of nitrobenzenesulfonamides, presenting a less odorous, efficient method for selective protection and activation of amines.Physical And Chemical Properties Analysis

The molecular weight of this compound is 300.4 g/mol . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Green Synthesis Protocols

A study by Prasad et al. (2012) highlights an environmentally benign one-pot synthesis method for creating novel 4-thiazolidinones. This method utilizes a Bronsted acid-surfactant combined catalyst in aqueous medium, showcasing an eco-friendly approach to chemical synthesis with broad substrate applicability and good yields Prasad, A. Preetam, & M. Nath, 2012.

Polymer-Supported Quenching Reagents

The creation of a library of multi-substituted 4-thiazolidinones through a parallel combinatorial approach was facilitated by Ault-Justus et al. (1998) using polymer-supported quench (PSQ) reagent methodology. This method emphasizes the efficiency of purifying products for biological evaluation, underscoring the importance of innovative purification techniques in chemical synthesis Ault-Justus, Hodges, & Wilson, 1998.

Innovative Cleavage Methods

Matoba et al. (2008) explored the use of odorless thiols for the cleavage of nitrobenzenesulfonamides, presenting a less odorous, efficient method for selective protection and activation of amines. This study offers an alternative approach for handling sulfonamide groups in chemical syntheses Matoba, T. Kajimoto, & M. Node, 2008.

Structural and Theoretical Studies

Dhanalakshmi and Parthiban (2020) reported on the synthesis, structure, and theoretical analyses of 2-aminobenzo[d]thiazol-3-ium 4-aminobenzenesulfonate hydrate. This work includes single-crystal X-ray diffraction analysis and density functional theory calculations, providing insights into the molecular interactions and electron density mappings, crucial for understanding the structural aspects of chemical compounds Dhanalakshmi & S. Parthiban, 2020.

Mecanismo De Acción

While the specific mechanism of action for this compound is not explicitly mentioned in the search results, thiazoles and their derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Propiedades

IUPAC Name |

1,3-thiazol-3-ium-3-amine;2,4,6-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S.C3H5N2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;4-5-1-2-6-3-5/h4-5H,1-3H3,(H,10,11,12);1-3H,4H2/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFELKDBLGZZXPN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CSC=[N+]1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2653800.png)

![N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide](/img/structure/B2653801.png)

![N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2653802.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2653806.png)

![N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![3-{[4-(2-fluorophenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2653813.png)

![5-[2-Hydroxy-3-(phenylamino)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2653818.png)

![3-[(tetrahydro-2H-pyran-4-yl)methoxy]Benzenamine](/img/structure/B2653820.png)